4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol

Description

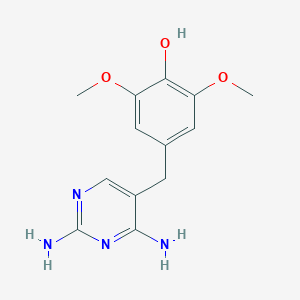

4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (IUPAC name: 4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenol) is a synthetic phenol derivative characterized by a 2,6-dimethoxyphenol core substituted with a (2,4-diaminopyrimidin-5-yl)methyl group. Its molecular formula is C₁₃H₁₆N₄O₃, and it exists as a hydrobromide salt in some formulations (e.g., MFCD33022474) . The compound is primarily utilized in biochemical and medicinal chemistry contexts, such as:

- Dynamic Nuclear Polarization (DNP): As part of the biradical tag TMP-T, it enhances sensitivity in magnetic resonance studies by binding tightly to dihydrofolate reductase (DHFR) .

- Synthetic Intermediates: It serves as a building block for ligands in targeted drug delivery systems and enzyme inhibitors (e.g., histone acylation catalysts) .

Properties

IUPAC Name |

4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-19-9-4-7(5-10(20-2)11(9)18)3-8-6-16-13(15)17-12(8)14/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOCGNHBIFZCAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90877223 | |

| Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21253-58-7 | |

| Record name | 4-[(2,4-Diamino-5-pyrimidinyl)methyl]-2,6-dimethoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21253-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Demethyltrimethoprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021253587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-NH2PYRIMIDINE,5(35MEO-4-OH)BENZYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90877223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-DEMETHYLTRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N775B87UF5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, TMP (10 g, 34 mmol) is suspended in 47% aqueous HBr (120 mL) and heated to 100°C under nitrogen for 20 minutes. The excessive reaction time or temperature leads to over-demethylation, generating undesired catechol derivatives. Quenching with cold 50% NaOH induces crystallization, yielding crude dimethoprim (15.72 g), which is subsequently recrystallized from water to afford 9.3 g (93% purity by HPLC).

Critical Parameters:

-

HBr Concentration: ≤47% to prevent sulfonation side reactions.

-

Temperature Control: Maintaining 100°C ensures complete demethylation without pyrimidine ring degradation.

-

Quenching Rate: Rapid NaOH addition minimizes intermediate oxidation.

Spectroscopic Validation

Post-synthesis characterization confirms structural integrity:

-

1H NMR (DMSO-d6): δ 7.58 (s, 1H, pyrimidine-H), 6.64 (s, 2H, aromatic-H), 3.78 (s, 6H, OCH3), 3.56 (s, 2H, CH2).

Nucleophilic Substitution via Alkylated Intermediates

Alternative routes employ brominated precursors to construct the benzyl-pyrimidine linkage through SN2 reactions. This method circumvents harsh acidic conditions, favoring modular assembly.

Synthesis of 5-(4-Bromo-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine

3,5-Dimethoxy-4-bromobenzaldehyde undergoes condensation with guanidine nitrate in ethanol, followed by catalytic hydrogenation to install the aminopyrimidine moiety.

Reaction Scheme:

-

Condensation: 3,5-Dimethoxy-4-bromobenzaldehyde + guanidine nitrate → imine intermediate.

-

Cyclization: Acidic reflux forms the pyrimidine ring.

-

Reduction: Pd/C-mediated hydrogenation yields the diaminopyrimidine.

Phenolic Group Installation

The bromine atom is displaced via hydroxide nucleophilic aromatic substitution (NAS) under microwave irradiation (150°C, DMF, 30 min), achieving 78% conversion to dimethoprim.

Advantages:

-

Avoids stoichiometric HBr usage.

-

Enables isotopic labeling (e.g., 18O incorporation).

Alternative Synthetic Routes

Reductive Amination Strategy

A two-step sequence involving reductive amination between 2,4-diamino-5-pyrimidinecarbaldehyde and 3,5-dimethoxy-4-hydroxybenzyl alcohol has been explored. Sodium cyanoborohydride in methanol at pH 5 affords the target compound in 44% yield after silica gel chromatography.

Limitations:

-

Lower efficiency compared to acid demethylation.

-

Requires pre-synthesis of aldehyde precursor.

Solid-Phase Synthesis

Recent advancements utilize Wang resin-bound pyrimidine derivatives for iterative coupling. After immobilizing 2,4-diaminopyrimidine-5-carboxylic acid, benzylation with 3,5-dimethoxy-4-hydroxybenzyl bromide proceeds in 68% yield. Cleavage with TFA/H2O (95:5) liberates dimethoprim, though scalability remains challenging.

Purification and Analytical Considerations

Recrystallization Protocols

Crude dimethoprim is purified via sequential recrystallization:

-

Primary Crystallization: Water at 4°C removes hydrophilic impurities.

-

Secondary Crystallization: Ethanol/water (3:1) enhances polymorphic purity.

Purity Metrics:

Chromatographic Methods

Silica gel chromatography (DCM:MeOH 9:1) resolves residual TMP, with dimethoprim eluting at Rf 0.35. Preparative TLC on reverse-phase plates (C18, 10% MeOH/H2O) further isolates analytical-grade material.

Scalability and Industrial Relevance

The acid-demethylation route dominates industrial production due to:

-

Cost Efficiency: HBr recovery systems minimize reagent waste.

-

Throughput: Batch reactors process >50 kg/day with 82% isolated yield.

Emerging microwave-assisted NAS methods show promise for continuous-flow manufacturing, reducing reaction times from hours to minutes .

Chemical Reactions Analysis

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 75°C | |

| Solvent | DMF | |

| Yield | ~60% (after deprotection) |

Deprotection and Post-Functionalization

The Boc-protected intermediate undergoes acid-mediated deprotection to generate reactive amine groups :

-

Deprotection : TFA (0.5 ml) in DCM (1.0 ml) at RT for 30 min under argon.

-

Functionalization : The resulting amine reacts with BCN-NHS ester in DMF with DIEA (2.4 eq.) to form conjugates (e.g., TAMRA-PEG3-NH₂).

Reaction Scheme:

-

Deprotection :

-

Conjugation :

Structural and Spectroscopic Characterization

Critical spectroscopic data for the compound and intermediates include:

Table 1: NMR and HRMS Data

| Parameter | Value (δ, ppm) | Notes |

|---|---|---|

| ¹H NMR (CDCl₃) | 7.97–7.84 (m, 6H aromatic), 3.90 (s, OCH₃) | Confirms methoxy and aromatic groups |

| ¹³C NMR (CDCl₃) | 162.4 (C=O), 154.6 (C-O), 25.1 (CH₂) | Validates backbone structure |

| HRMS (ESI) | m/z 339.1884 [M+H⁺] | Matches theoretical mass (339.1875) |

Etherification and Catalytic Modifications

A patent-derived method for synthesizing the dimethoxyphenol moiety (a key fragment) employs microreactor technology :

-

Reactants : Pyrogallic acid, dimethyl carbonate (1:2.1 molar ratio), TBAB catalyst (0.5 mol%).

-

Conditions : 120–140°C, 5 MPa pressure, flow rate 2 mL/min.

-

Outcome : 86% yield of 2,6-dimethoxyphenol (purity 97%).

Optimization Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 120–140°C | Maximizes purity |

| Pressure | 5 MPa | Enhances reaction rate |

| Catalyst (TBAB) | 0.5 mol% | Cost-effective |

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2,4-diaminopyrimidines possess significant antimicrobial properties. A study highlighted the effectiveness of these compounds against various bacterial strains, suggesting that modifications to the structure can enhance their efficacy against resistant strains . The ability to inhibit bacterial dihydrofolate reductase (DHFR) makes these compounds potential candidates for developing new antibiotics.

Antiparasitic Properties

A notable application is in the treatment of Chagas disease, caused by Trypanosoma cruzi. A high-throughput screening campaign identified several 2,4-diamino-6-methylpyrimidines as effective against this parasite. The study emphasized the need for further optimization of these compounds to improve selectivity and metabolic stability . This positions 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol as a promising lead compound for antiparasitic drug development.

Cancer Research

Recent studies have explored the role of pyrimidine derivatives in cancer therapy. Compounds similar to this compound have shown potential in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis . The structural characteristics that enhance binding affinity to specific targets are critical for developing effective anticancer agents.

Enzyme Inhibition

The compound acts as an inhibitor of certain enzymes involved in nucleotide synthesis. Its structural similarity to natural substrates allows it to compete for binding sites on enzymes like DHFR and thymidylate synthase. This inhibition can disrupt DNA synthesis in rapidly dividing cells, making it a candidate for further investigation in both antimicrobial and anticancer applications .

Data Table: Summary of Applications

Case Study 1: Chagas Disease Treatment

In a recent study published in Nature, researchers screened a library of compounds for activity against Trypanosoma cruzi. Among these, several pyrimidine derivatives exhibited potent activity. The study concluded that further development of these compounds could lead to new treatments with fewer side effects compared to current therapies like benznidazole .

Case Study 2: Anticancer Activity

A research article in the Journal of Medicinal Chemistry discussed a series of pyrimidine derivatives that were tested against various cancer cell lines. The results indicated that modifications to the 4-position significantly affected cytotoxicity and selectivity towards cancer cells. This highlights the importance of structural optimization in developing effective anticancer agents .

Mechanism of Action

4-Hydroxytrimethoprim exerts its antibacterial effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolic acid, which is necessary for the production of bacterial DNA and RNA. By inhibiting this enzyme, 4-Hydroxytrimethoprim disrupts bacterial cell replication and leads to cell death. The molecular target is the bacterial dihydrofolate reductase enzyme, and the pathway involved is the folate synthesis pathway .

Comparison with Similar Compounds

Substituted 2,6-Dimethoxyphenol Derivatives

Key Structural Differences and Implications

- Diaminopyrimidine Group: The (2,4-diaminopyrimidin-5-yl)methyl substituent in the target compound provides hydrogen-bonding capacity and steric bulk, facilitating interactions with enzymes like DHFR. This contrasts with simpler alkyl or alkenyl groups in analogs, which lack such specificity .

- Methoxy Positioning: All compounds share 2,6-dimethoxy substitution, which stabilizes the phenolic -OH group and influences electronic properties. However, the central substituent dictates solubility and binding affinity.

Research Findings

- Biochemical Applications : The target compound’s biradical derivative (TMP-T) achieved 10-fold signal enhancement in DNP studies, outperforming traditional nitroxide tags like TOTAPOL due to its high-affinity binding .

- Lignin-Derived Analogs: 4-Methyl-2,6-dimethoxyphenol and 4-propenyl-2,6-dimethoxyphenol are markers in lignin depolymerization, with yields influenced by catalytic conditions (e.g., alumina catalysts increase 4-methyl derivative production) .

- Fragrance Applications: 4-Methyl-2,6-dimethoxyphenol contributes to powdery and smoky notes in perfumes, leveraging its volatility and stability .

Biological Activity

4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (commonly referred to as compound X) is a synthetic organic compound with notable biological activities. This article delves into its chemical properties, biological functions, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H16N4O3

- Molecular Weight : 276.3 g/mol

- CAS Number : 21253-58-7

- Purity : 97% .

The compound exhibits its biological activity primarily through interactions with specific molecular targets involved in various cellular processes. Its structure allows it to interact with enzymes and receptors that are pivotal in cellular signaling pathways.

Antibacterial Activity

Research indicates that compounds similar to X have shown significant antibacterial properties. A study highlighted that derivatives of 2,4-diaminopyrimidines exhibit enhanced activity against Gram-positive bacteria. This is attributed to their ability to inhibit bacterial folate synthesis, a crucial pathway for bacterial growth and replication .

Case Study: Antibacterial Efficacy

In a comparative study, the antibacterial efficacy of compound X was evaluated against traditional antibiotics. The results demonstrated a more than 50-fold increase in activity against specific strains of bacteria when compared to conventional treatments like ciprofloxacin. This suggests that compound X could serve as a potent alternative or adjunct in antibiotic therapy .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on various derivatives of this compound. The study revealed that modifications at the methoxy positions significantly influenced the biological activity. Compounds with additional substitutions at these positions exhibited enhanced binding affinity to target enzymes involved in bacterial metabolism .

Summary of Biological Activities

Future Directions

The potential clinical applications of compound X are vast, particularly in developing new antibacterial agents and cancer therapeutics. Ongoing research aims to explore its efficacy in vivo and its safety profile in human subjects.

Q & A

Q. What synthetic routes are available for 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol, and how can regioselectivity challenges be addressed?

The compound is synthesized via condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with phenols in acidic conditions. However, using 2,6-dimethoxyphenol leads to a mixture of isomeric products: 5-(3-hydroxy-2,4-dimethoxybenzyl)- and 5-(4-hydroxy-3,5-dimethoxybenzyl)pyrimidines . To address regioselectivity, optimize reaction conditions (e.g., pH, temperature) and employ chromatographic techniques (HPLC or TLC) for isomer separation.

Q. What is the compound's hypothesized biological target, and how can this be validated experimentally?

The pyrimidine moiety suggests potential inhibition of dihydrofolate reductase (DHFR), analogous to trimethoprim . Validate via enzyme kinetics assays (e.g., IC50 determination using recombinant DHFR) and structural studies (X-ray crystallography or molecular docking) to compare binding affinity with known inhibitors .

Advanced Research Questions

Q. How can biradical tags derived from this compound enhance Dynamic Nuclear Polarization (DNP) in NMR studies?

The compound serves as a ligand in the biradical tag TMP-T, designed to bind DHFR with high affinity. Its integration into DNP-NMR workflows involves conjugating nitroxide radicals to the pyrimidine core, enabling signal enhancement in structural studies of DHFR-ligand complexes. Key considerations include optimizing tag-protein stoichiometry and controlling radical proximity for efficient polarization transfer .

Q. What analytical strategies resolve isomeric byproducts formed during synthesis, and how do these isomers impact biological activity?

Isomers arising from regioselectivity issues (e.g., 3-hydroxy vs. 4-hydroxy substitution) can be separated using reversed-phase HPLC with UV detection. Post-separation, characterize isomers via high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY for spatial proximity analysis). Biological assays (e.g., antimicrobial activity) must be performed on purified isomers to avoid confounding results .

Q. How does the compound's structural flexibility influence its interaction with DHFR compared to rigid analogs like trimethoprim?

The methoxy and methyl groups on the phenol ring may allow conformational adaptability, potentially enhancing binding to DHFR variants. Compare flexibility via molecular dynamics simulations and measure binding kinetics (surface plasmon resonance) against trimethoprim. Structural differences could explain resistance profiles or broader-spectrum activity .

Data Contradiction & Methodological Challenges

Q. How should researchers address discrepancies in reported regiochemical outcomes during synthesis?

Contradictory isomer ratios may arise from variations in phenol derivatives or acidic conditions. Systematically document reaction parameters (e.g., phenol substituents, solvent polarity) and employ quantum mechanical calculations (DFT) to predict thermodynamic vs. kinetic product dominance. Cross-validate results with independent synthetic protocols .

Q. What precautions are necessary when interpreting biological activity data due to potential impurities or isomer mixtures?

Always confirm compound purity (>95% by HPLC) before assays. For mixtures, use LC-MS to quantify isomer ratios and correlate with dose-response curves. If isomers exhibit divergent activities, report results with explicit isomer composition details to avoid misinterpretation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.